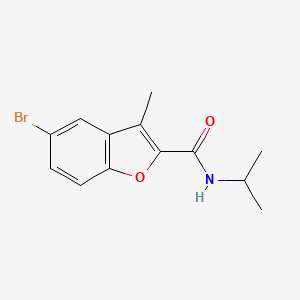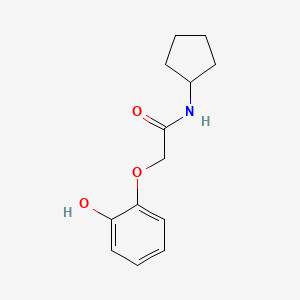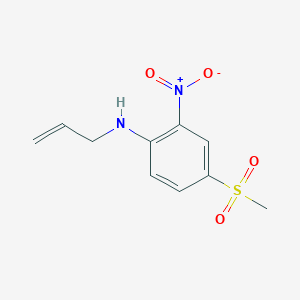
n-Allyl-4-(methylsulfonyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-4-(methylsulfonyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of an allyl group, a methylsulfonyl group, and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of allyl bromide and potassium carbonate as reagents, with the reaction being carried out under ultrasonic conditions to improve the reaction rate and yield
Industrial Production Methods
Industrial production of n-Allyl-4-(methylsulfonyl)-2-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and other advanced techniques can further improve the scalability and cost-effectiveness of the industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-4-(methylsulfonyl)-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: DMSO as both an oxidant and solvent, often with microwave assistance.
Reduction: Hydrogen gas and Pd/C as a catalyst.
Substitution: Allyl bromide and potassium carbonate under ultrasonic conditions.
Major Products Formed
Oxidation: Sulfonyl oxoacetimides.
Reduction: n-Allyl-4-(methylsulfonyl)-2-aminoaniline.
Substitution: Various allylated derivatives.
Applications De Recherche Scientifique
n-Allyl-4-(methylsulfonyl)-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Allyl-4-(methylsulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide .
- n-Allyl-4-[methyl(methylsulfonyl)amino]benzamide .
- n-Allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide .
Uniqueness
n-Allyl-4-(methylsulfonyl)-2-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H12N2O4S |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
4-methylsulfonyl-2-nitro-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H12N2O4S/c1-3-6-11-9-5-4-8(17(2,15)16)7-10(9)12(13)14/h3-5,7,11H,1,6H2,2H3 |
Clé InChI |
REJNRAMSFIXZDO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)NCC=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
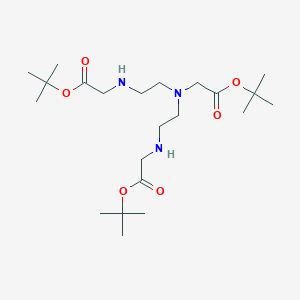
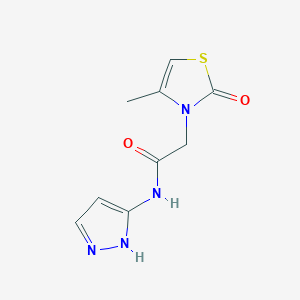

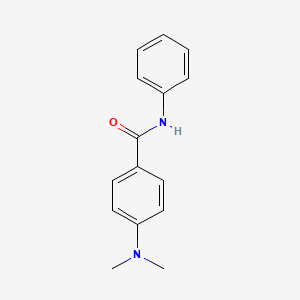
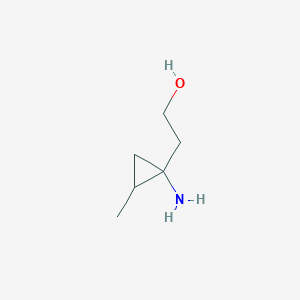
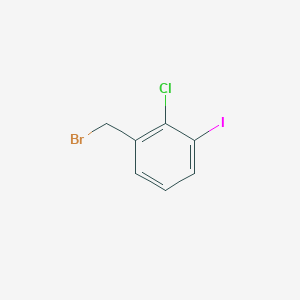
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
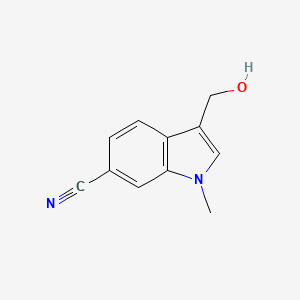
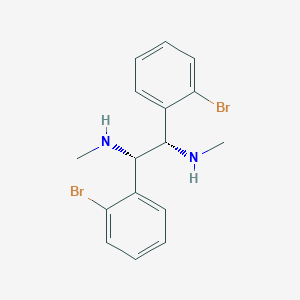
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
